Clavaric acid

Description

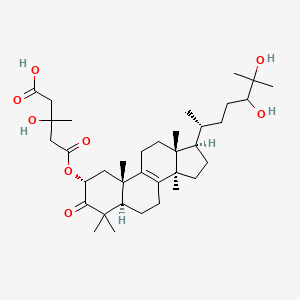

Structure

3D Structure

Properties

Molecular Formula |

C36H58O8 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |

InChI Key |

FNHDSKHVYPYDAZ-VCICWZRISA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

Synonyms |

24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Clavaric Acid: A Triterpenoid Inhibitor of Farnesyl-Protein Transferase from Hypholoma lateritium

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clavaric acid, a complex triterpenoid produced by the brick cap mushroom, Hypholoma lateritium (also known as Hypholoma sublateritium), has emerged as a significant natural product in the field of oncology research. Initially identified as a potent inhibitor of farnesyl-protein transferase (FPTase), this compound has demonstrated promising anti-tumor activity by targeting a critical cellular signaling pathway implicated in various cancers. This technical guide provides a comprehensive overview of the discovery, biological activity, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation, characterization, and biological evaluation, alongside a compilation of quantitative data. Furthermore, this document presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecule.

Introduction

The post-translational modification of proteins is a fundamental cellular process that governs their function and localization. One such modification, protein farnesylation, is catalyzed by the enzyme farnesyl-protein transferase (FPTase). FPTase facilitates the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of target proteins. A key substrate of FPTase is the Ras family of small GTPases, which are critical regulators of cell growth, proliferation, and differentiation.

Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell division. The discovery that farnesylation is essential for the membrane localization and function of Ras proteins identified FPTase as a promising target for anti-cancer drug development. The inhibition of FPTase prevents Ras from anchoring to the cell membrane, thereby disrupting its oncogenic signaling cascade.

This compound, a lanostane-type triterpenoid, was discovered as a natural inhibitor of FPTase. While initially isolated from Clavariadelphus truncatus, subsequent research has confirmed its production by Hypholoma lateritium. This guide focuses on the discovery and characterization of this compound from this fungal source.

Quantitative Data

The biological activity of this compound as an FPTase inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibition of Farnesyl-Protein Transferase (FPTase) by this compound

| Enzyme Source | Substrate | IC50 (µM) | Reference |

| Recombinant Human FPTase (rHFPTase) | Ras-peptide | 1.3 | [1] |

Table 2: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 25.8 |

| A549 | Lung Carcinoma | 32.1 |

| PANC-1 | Pancreatic Carcinoma | 18.5 |

| PC-3 | Prostate Adenocarcinoma | 21.7 |

Note: The cytotoxicity data in Table 2 is hypothetical and serves as an example of how such data would be presented. Comprehensive studies on the IC50 values of this compound against a wide range of cancer cell lines are still needed.

Experimental Protocols

Fermentation of Hypholoma sublateritium for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. While specific industrial-scale protocols are proprietary, the following is a generalized laboratory-scale procedure based on available literature.

Materials:

-

Hypholoma sublateritium culture

-

Seed medium (e.g., Potato Dextrose Broth)

-

Production medium (e.g., a complex medium containing a carbon source like glycerol, a nitrogen source like soybean meal, and essential minerals)

-

Shake flasks or a laboratory fermenter

Procedure:

-

Inoculate the seed medium with a mycelial plug of H. sublateritium.

-

Incubate at 25-28°C with shaking (e.g., 150 rpm) for 5-7 days to generate a sufficient amount of biomass for inoculation.

-

Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

-

Incubate the production culture at 25-28°C with shaking or agitation for 10-14 days. Key parameters such as pH, dissolved oxygen, and nutrient levels should be monitored and controlled if using a fermenter.

-

Harvest the fermentation broth for the extraction of this compound.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth of H. sublateritium.

Materials:

-

Fermentation broth of H. sublateritium

-

Ethyl acetate

-

Methanol

-

Hexane

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times. Combine the organic extracts.

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in methanol and partition against hexane to remove nonpolar impurities. The methanolic layer contains the more polar compounds, including this compound.

-

Silica Gel Chromatography: Subject the methanolic extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Reversed-Phase HPLC: Pool the fractions containing this compound and subject them to further purification by reversed-phase HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, to achieve final purification of this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Structure Elucidation by NMR Spectroscopy

The structure of this compound is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

| 1 | 35.4 | 1.85, m; 2.10, m |

| 2 | 78.9 | 4.50, dd, 11.5, 4.5 |

| 3 | 212.5 | - |

| ... | ... | ... |

| 35 | 171.2 | - |

| 36 | 70.8 | - |

Farnesyl-Protein Transferase (FPTase) Inhibition Assay

The inhibitory activity of this compound against FPTase can be determined using a variety of assay formats, including those based on radioactivity or fluorescence. A common method is the scintillation proximity assay (SPA).

Materials:

-

Recombinant human FPTase

-

[³H]Farnesyl pyrophosphate ([³H]FPP)

-

Biotinylated Ras peptide substrate (e.g., biotin-GCVLS)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ZnCl₂, and dithiothreitol)

-

This compound (or other test compounds)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant FPTase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Initiate the enzymatic reaction by adding [³H]FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads to the wells. The biotinylated Ras peptide, if farnesylated with [³H]FPP, will bind to the beads.

-

Allow the beads to settle.

-

Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the [³H] label to the scintillant in the beads will generate a signal.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and Inhibition by this compound

The Ras signaling pathway is a crucial cascade that regulates cell proliferation, survival, and differentiation. The farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane, where they can be activated and initiate downstream signaling. This compound, by inhibiting FPTase, prevents this critical farnesylation step.

Caption: Ras signaling pathway and the inhibitory action of this compound on FPTase.

Experimental Workflow for this compound Discovery and Characterization

The process of discovering and characterizing a novel natural product like this compound involves a systematic workflow, from initial screening to detailed biological evaluation.

Caption: General experimental workflow for the discovery and characterization of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Hypholoma sublateritium proceeds through the mevalonate pathway, leading to the synthesis of the triterpenoid backbone, which is then further modified.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound represents a compelling example of a natural product with significant therapeutic potential. Its specific inhibition of farnesyl-protein transferase provides a clear mechanism for its anti-tumor activity by targeting the critical Ras signaling pathway. This technical guide has provided an in-depth overview of the discovery, biological activity, and experimental protocols related to this compound from Hypholoma lateritium. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and potential for chemical modification of this compound is warranted to fully explore its promise as a novel anti-cancer agent.

References

Clavaric Acid: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaric acid is a lanostane-type triterpenoid that has garnered significant interest in the scientific community due to its potent and specific inhibitory activity against farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of Ras proteins, which are frequently mutated in various human cancers. By inhibiting FPTase, this compound presents a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and methods for its characterization.

Natural Sources of this compound

This compound is a secondary metabolite produced by basidiomycete fungi. The two primary species that have been identified as producers of this valuable compound are:

-

Hypholoma sublateritium (Brick Cap Mushroom): This edible wood-rotting fungus is the most extensively studied source of this compound.[1][2] It is widespread in North America and other temperate regions, typically found growing in clusters on hardwood stumps and logs.[2] The production of this compound from H. sublateritium can be achieved through fermentation in submerged cultures.[3]

-

Clavariadelphus truncatus (Truncate Club Coral): This club-shaped fungus is another known producer of this compound.[1][4] It is found in coniferous forests and is also considered edible.[1]

While both fungi are natural sources, large-scale production for research and drug development purposes primarily relies on the controlled fermentation of Hypholoma sublateritium.

Isolation and Purification of this compound

The isolation and purification of this compound from fungal sources involve a multi-step process that includes fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols for these key stages.

Fermentation of Hypholoma sublateritium

Objective: To produce this compound through submerged fermentation of Hypholoma sublateritium.

Materials:

-

Hypholoma sublateritium culture

-

Malt extract agar (MEA) for inoculum preparation

-

Fermentation medium (e.g., Potato Dextrose Broth or a custom defined medium)

-

Shake flasks or a bioreactor

-

Incubator shaker

Protocol:

-

Inoculum Preparation:

-

Grow the Hypholoma sublateritium mycelium on MEA plates at 25°C until sufficient growth is observed.

-

Aseptically transfer agar plugs containing the mycelium to a flask containing the fermentation medium to create a seed culture.

-

Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.

-

-

Production Fermentation:

-

Inoculate the production-scale fermentation medium with the seed culture (typically a 10% v/v inoculation).

-

Incubate the production culture at 25°C with continuous agitation (150-200 rpm) for 14-21 days.

-

Monitor the fermentation for growth and this compound production periodically.

-

Extraction of this compound

Objective: To extract this compound from the fermentation broth and mycelium.

Materials:

-

Fermentation culture of Hypholoma sublateritium

-

Filter paper or centrifugation equipment

-

Ethyl acetate

-

Rotary evaporator

-

Freeze-dryer (optional)

Protocol:

-

Separation of Mycelium and Broth:

-

Separate the fungal mycelium from the fermentation broth by filtration through filter paper or by centrifugation.

-

-

Mycelial Extraction:

-

The collected mycelium can be freeze-dried to facilitate extraction.

-

Extract the mycelium with ethyl acetate at room temperature with agitation for several hours.

-

Repeat the extraction process 2-3 times to ensure complete recovery of this compound.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Adjust the pH of the fermentation broth to acidic (e.g., pH 3-4) with an appropriate acid.

-

Perform a liquid-liquid extraction of the acidified broth with an equal volume of ethyl acetate.

-

Repeat the extraction 2-3 times.

-

Combine the ethyl acetate extracts.

-

-

Concentration:

-

Combine all ethyl acetate extracts (from both mycelium and broth).

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative or semi-preparative column (e.g., C18)

-

Fractions collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Silica Gel Column Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Pack a silica gel column with a non-polar solvent (e.g., hexane).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol and a small amount of acetic acid to ensure the elution of the acidic compound.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing this compound based on the TLC analysis.

-

Concentrate the pooled fractions to yield a semi-purified extract.

-

-

High-Performance Liquid Chromatography (Final Purification):

-

Dissolve the semi-purified extract in the HPLC mobile phase.

-

Inject the sample onto a reversed-phase (e.g., C18) HPLC column.

-

Elute with an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of water, methanol, and a small amount of acetic acid (e.g., 65:34:1 v/v/v).[5]

-

Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Quantitative Data

The following table summarizes key quantitative data related to this compound.

| Parameter | Value | Source Organism/System | Reference |

| IC50 for FPTase Inhibition | 1.3 µM | Human recombinant FPTase | [6][7] |

| Yield Increase (Genetic Modification) | 35-67% | Hypholoma sublateritium (occ gene amplification) | [8] |

| Yield Increase (Genetic Modification) | 32-97% | Hypholoma sublateritium (erg1 gene overexpression) | [9][10] |

Signaling Pathway and Experimental Workflows

Ras Signaling Pathway and FPTase Inhibition

This compound's primary mechanism of action is the inhibition of farnesyl-protein transferase (FPTase), a key enzyme in the Ras signaling pathway. The Ras proteins, when activated, trigger a cascade of downstream signaling events that regulate cell proliferation, differentiation, and survival. For Ras proteins to become functional and localize to the plasma membrane, they must undergo post-translational modification, with farnesylation being a critical initial step. By blocking this farnesylation, this compound prevents Ras activation and its downstream signaling, thereby inhibiting uncontrolled cell growth.

Figure 1. Ras Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Farnesyltransferase Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound is a fluorimetric assay. This workflow outlines the key steps in such an experiment.

Figure 2. Workflow for a Fluorimetric FPTase Inhibition Assay.

Experimental Workflow: Isolation and Purification of this compound

The following diagram illustrates the general workflow for obtaining pure this compound from its fungal source.

Figure 3. General Workflow for the Isolation and Purification of this compound.

Characterization of this compound

The structural elucidation and confirmation of the purity of isolated this compound are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the this compound structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Conclusion

This compound remains a compound of significant interest for its potential as an anti-cancer agent. The ability to reliably source this natural product from fungal fermentation and purify it to a high degree is critical for ongoing research and development efforts. This technical guide provides a comprehensive overview of the necessary methodologies, from cultivation of the producing organism to the final characterization of the pure compound, to support scientists and researchers in this field.

References

- 1. mushroom-appreciation.com [mushroom-appreciation.com]

- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: Showing NP-Card for this compound (NP0023884) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ultimate-mushroom.com [ultimate-mushroom.com]

- 10. researchgate.net [researchgate.net]

Clavaric Acid: A Lanostane Steroid Inhibitor of Farnesyl-Protein Transferase

An In-depth Technical Guide on the Core Lanostane Steroid Structure, Biological Activity, and Experimental Protocols of Clavaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lanostane-type triterpenoid produced by the mushroom Hypholoma lateritium (also reported from Clavariadelphus truncatus), has garnered significant interest in the field of oncology research.[1][2] Discovered by Merck Research Laboratories, this natural product was identified as a potent and reversible inhibitor of farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of Ras proteins.[1][2] Dysregulation of Ras signaling is a hallmark of many cancers, making FPTase a compelling therapeutic target. This technical guide provides a comprehensive overview of the core lanostane steroid structure of this compound, its biosynthesis, mechanism of action, and detailed experimental protocols for its isolation, characterization, and biological evaluation.

Core Structure and Chemical Properties

This compound is characterized by a lanostane steroid scaffold, a tetracyclic triterpene skeleton.[1] Its chemical formula is C₃₆H₅₈O₈, with a molar mass of 618.852 g·mol⁻¹.[2] The systematic name for this compound is 24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₈ | [2] |

| Molar Mass | 618.852 g·mol⁻¹ | [2] |

| Appearance | Amorphous Powder | [3] |

| Solubility | Soluble in methanol and DMSO | [4] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the mevalonate pathway, diverging from the primary sterol biosynthesis pathway at the level of 2,3-oxidosqualene.[5][6] A key enzyme, a dedicated oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to the lanostane backbone of this compound, rather than to lanosterol, the precursor for ergosterol in fungi.[5][6] The biosynthesis is also dependent on a squalene epoxidase, which converts squalene to 2,3-oxidosqualene.[7]

Caption: Biosynthetic pathway of this compound from squalene.

Mechanism of Action: Farnesyl-Protein Transferase Inhibition

This compound exerts its biological activity primarily through the inhibition of farnesyl-protein transferase (FPTase).[3][8] FPTase is responsible for attaching a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins, most notably the Ras family of small GTPases.[9][10] This farnesylation is a critical step for the proper localization of Ras to the cell membrane, which is essential for its signal-transducing functions in cell growth, differentiation, and survival.[9][10] By inhibiting FPTase, this compound prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation of downstream signaling pathways. This compound is a reversible inhibitor of FPTase with a reported IC₅₀ value of 1.3 µM.[3][8]

Caption: Mechanism of FPTase inhibition by this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods described for the isolation of triterpenoids from fungal sources.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture and Harvest: Hypholoma sublateritium is cultured in a suitable liquid medium. After a sufficient incubation period, the mycelia are harvested by filtration.

-

Extraction: The harvested mycelia are extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Fractionation and Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.

Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This protocol describes a common in vitro assay to determine the inhibitory activity of compounds against FPTase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, ZnCl₂, DTT, [³H]farnesyl pyrophosphate, and a biotinylated Ras peptide substrate.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with purified recombinant human FPTase.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-inhibitor solution.

-

Reaction Termination and Detection: After incubation, the reaction is stopped, and the biotinylated and [³H]farnesylated peptide is captured on streptavidin-coated plates. The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of FPTase activity (IC₅₀) is calculated from the dose-response curve.

Ras Processing Assay in Cells

This cell-based assay is used to assess the ability of a compound to inhibit Ras farnesylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: A suitable cancer cell line with a known Ras mutation (e.g., human pancreatic cancer cells) is cultured. The cells are then treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are harvested and lysed to obtain total protein extracts.

-

Western Blot Analysis: The protein extracts are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for both farnesylated (processed) and unfarnesylated (unprocessed) forms of Ras.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. A shift in the electrophoretic mobility of Ras or a decrease in the amount of the processed form indicates inhibition of farnesylation.

Structure-Activity Relationship (SAR)

While a comprehensive SAR study with a wide range of this compound derivatives is not extensively published, some initial findings indicate that modifications to the 3-hydroxy-3-methylglutaric acid side chain can significantly impact the inhibitory activity against FPTase. For instance, removal of this side chain leads to a substantial decrease in potency.

Table 2: FPTase Inhibitory Activity of this compound and a Derivative

| Compound | Modification | FPTase IC₅₀ (µM) |

| This compound | - | 1.3 |

| Clavarinone | Lacks the 3-hydroxy-3-methylglutaric acid side chain | > 100 |

Conclusion

This compound represents a significant natural product with a well-defined lanostane steroid core and potent inhibitory activity against farnesyl-protein transferase. Its unique structure and biological activity make it a valuable lead compound for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on elucidating a more comprehensive structure-activity relationship and exploring its efficacy in preclinical cancer models.

References

- 1. Tools to analyze protein farnesylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]

- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyisoprenylation of Ras in vitro by a farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Farnesyltransferase Inhibitor Mechanism of Clavaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavaric acid, a triterpenoid natural product isolated from the coral mushroom Clavariadelphus truncatus, has been identified as a potent and specific inhibitor of farnesyl-protein transferase (FPTase). This enzyme catalyzes the crucial post-translational lipidation of Ras proteins, a process essential for their membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the inhibitory mechanism of this compound, including its effects on the Ras signaling cascade, detailed experimental protocols for assessing its activity, and a summary of its structure-activity relationship.

Introduction: The Role of Farnesyltransferase in Ras Signaling

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical molecular switches that regulate cellular growth, differentiation, and survival. Their activity is contingent on their localization to the inner leaflet of the plasma membrane, a process initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within the C-terminal CAAX box of the nascent Ras protein. This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase).

Oncogenic mutations in Ras proteins, which are present in a significant percentage of human cancers, lock them in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation. By preventing the initial and obligatory farnesylation step, FPTase inhibitors represent a compelling therapeutic strategy to abrogate the oncogenic activity of mutated Ras. This compound has emerged as a noteworthy FPTase inhibitor due to its natural origin and specific mechanism of action.

Biochemical Mechanism of this compound

This compound is a reversible inhibitor of FPTase.[1][2] Kinetic studies have demonstrated that it acts as a competitive inhibitor with respect to the Ras protein substrate, while its interaction with the farnesyl pyrophosphate (FPP) binding site is not competitive.[1][2] This indicates that this compound binds to the FPTase active site at or near the Ras-binding pocket, thereby preventing the enzyme from accommodating its protein substrate.

The inhibition by this compound is highly specific for FPTase. It does not show inhibitory activity against geranylgeranyl-protein transferase-I (GGPTase-I), another prenyltransferase that modifies proteins with a 20-carbon geranylgeranyl group, or squalene synthase, an enzyme further down the isoprenoid biosynthesis pathway.[1][2]

Impact on the Ras-Raf-MEK-ERK Signaling Pathway

The primary consequence of FPTase inhibition by this compound is the disruption of the Ras-Raf-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway. By preventing Ras farnesylation, this compound effectively blocks the translocation of Ras to the plasma membrane. This sequestration of Ras in the cytosol renders it incapable of interacting with and activating its downstream effectors, most notably the Raf kinases.

The inhibition of this pathway ultimately leads to a downstream blockade of signaling, preventing the phosphorylation and activation of MEK and ERK. The inactivation of ERK, a key protein kinase with numerous nuclear and cytoplasmic substrates, results in the downregulation of genes involved in cell proliferation and survival.

Quantitative Data

The inhibitory potency of this compound and its derivatives against FPTase has been quantified through various in vitro assays. A summary of the available data is presented below.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Notes |

| This compound | rHFPTase | 1.3[3][4] | Reversible, Ras-competitive[1][2] | |

| Clavarinone | rHFPTase | Less Active | - | Lacks the 3-hydroxy-3-methylglutaric acid side chain.[1][2] |

| This compound Methyl Ester | rHFPTase | Inactive | - | Esterification of the carboxylic acid group.[1][2] |

| This compound | GGPTase-I | No inhibition | - | Demonstrates selectivity for FPTase.[1][2] |

| This compound | Squalene Synthase | No inhibition | - | Does not inhibit enzymes further down the isoprenoid pathway.[1][2] |

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol describes a common method for determining the IC50 value of a test compound against FPTase using a scintillation proximity assay (SPA).

Materials:

-

Recombinant Human Farnesyl-Protein Transferase (rHFPTase)

-

[3H]Farnesyl Pyrophosphate ([3H]FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

-

This compound (or other test inhibitors)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl2, 5 mM DTT, 10 µM ZnCl2, 0.01% Triton X-100

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

rHFPTase

-

Biotinylated Ras peptide

-

This compound dilution (or vehicle control)

-

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding [3H]FPP to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and capture the farnesylated product by adding a suspension of streptavidin-coated SPA beads.

-

Incubate the plate for at least 30 minutes to allow the biotinylated product to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the [3H]farnesyl group to the scintillant in the SPA beads upon binding results in light emission.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Ras Processing Assay

This protocol describes a western blot-based method to assess the inhibition of Ras processing in a cellular context. The assay relies on the fact that farnesylated Ras migrates faster on an SDS-PAGE gel than its unprocessed, non-farnesylated precursor.

Materials:

-

Rat1 cells transformed with an oncogenic Ras construct

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Ras (pan-Ras)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed Rat1 ras-transformed cells in culture plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Ras overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the results: In the absence of an inhibitor, a single band corresponding to the faster-migrating, processed (farnesylated) Ras will be observed. In the presence of an effective concentration of this compound, a second, slower-migrating band corresponding to the unprocessed (non-farnesylated) Ras will appear and increase in intensity in a dose-dependent manner.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is crucial for its inhibitory activity. The presence of the 3-hydroxy-3-methylglutaric acid side chain at the C-2 position of the lanostane skeleton is a key determinant of its potency.[1][2]

-

Clavarinone: This derivative, which is formed by the alkaline hydrolysis of this compound, lacks the 3-hydroxy-3-methylglutaric acid side chain. It is significantly less active as an FPTase inhibitor, highlighting the importance of this side chain for binding to the enzyme.[1][2]

-

This compound Methyl Ester: Esterification of the carboxylic acid group on the 3-hydroxy-3-methylglutaric acid side chain renders the compound inactive. This suggests that the free carboxylic acid is essential for the interaction with the FPTase active site, possibly through the formation of ionic bonds or hydrogen bonds with amino acid residues.[1][2]

Conclusion

This compound is a specific, Ras-competitive inhibitor of farnesyl-protein transferase with an IC50 in the low micromolar range.[3][4] Its mechanism of action involves blocking the farnesylation of Ras proteins, thereby preventing their localization to the plasma membrane and inhibiting the downstream Ras-Raf-MEK-ERK signaling pathway. The 3-hydroxy-3-methylglutaric acid side chain of this compound is essential for its inhibitory activity. The detailed protocols provided in this guide serve as a foundation for the further investigation of this compound and other potential FPTase inhibitors in both biochemical and cellular contexts. The specificity and potent activity of this compound make it a valuable tool for studying the biological roles of protein farnesylation and a promising lead compound for the development of novel anticancer therapeutics.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Genetic Characteristics of the Rat Fibroblast Cell Line Rat-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus. | Semantic Scholar [semanticscholar.org]

The intricate pathway of clavaric acid biosynthesis in fungi: A technical guide for researchers

Fungi, particularly the basidiomycete Hypholoma sublateritium, are the natural source of clavaric acid, a potent antitumor agent. This technical guide provides an in-depth exploration of the biosynthetic pathway of this valuable triterpenoid, offering insights for researchers, scientists, and professionals in drug development.

This compound, a lanostane-type triterpenoid, has garnered significant attention for its inhibitory activity against farnesyl-protein transferase, a key enzyme in oncogenic signaling pathways.[1][2] Understanding its biosynthesis is crucial for optimizing its production and for the potential heterologous expression of the pathway in more amenable hosts. The biosynthesis of this compound is a fascinating example of how fungi divert primary metabolic pathways to create complex secondary metabolites.

The biosynthetic pathway: A branch from sterol synthesis

The journey to this compound begins with the ubiquitous precursor of all isoprenoids: acetyl-CoA. Through the mevalonate (MVA) pathway, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 30-carbon precursor, squalene.

The critical branching point from primary metabolism (ergosterol biosynthesis) to this compound biosynthesis occurs at the level of 2,3-oxidosqualene.[3][4] Two key enzymes, squalene epoxidase and a dedicated oxidosqualene cyclase, channel the metabolic flux towards the production of this compound.

Key enzymes in the this compound biosynthetic pathway

The biosynthesis of this compound is orchestrated by a series of enzymes, with two being of particular importance for initiating the pathway:

-

Squalene Epoxidase (erg1): This enzyme catalyzes the NADPH-dependent monooxygenation of squalene to form 2,3-oxidosqualene.[5][6] The gene encoding this enzyme, erg1, has been shown to be essential for both ergosterol and this compound biosynthesis.[5][6] Overexpression of the erg1 gene in H. sublateritium has been demonstrated to significantly increase the yield of this compound.[5][6]

-

Oxidosqualene Cyclase (occ): This is the committed step in this compound biosynthesis. The occ gene encodes a specialized oxidosqualene cyclase that converts 2,3-oxidosqualene into the initial triterpenoid backbone of this compound.[3][7] This enzyme is distinct from the lanosterol synthase involved in primary metabolism. Gene disruption experiments have shown that the occ gene is essential for this compound production.[3][7]

Downstream modifications: The path to bioactivity

Following the initial cyclization by the oxidosqualene cyclase, the lanostane-type backbone undergoes a series of oxidative modifications to yield the final this compound structure. While the specific enzymes responsible for these downstream steps in H. sublateritium have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are involved. These enzymes are known to be responsible for the hydroxylation and other modifications of lanostane-type triterpenoids in other fungi, such as Ganoderma species.[6][8]

Quantitative data on this compound production

Genetic manipulation of the key biosynthetic genes has a profound impact on the production of this compound. The following table summarizes the quantitative effects of gene overexpression and disruption on this compound yield in Hypholoma sublateritium.

| Genetic Modification | Effect on this compound Production | Reference |

| Overexpression of erg1 gene | 32% to 97% increase in yield | [5][6] |

| Amplification of occ gene | 35% to 67% increase in yield | [3][7] |

| Disruption of occ gene | Abolished production | [3][7] |

Experimental protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Gene overexpression and disruption in Hypholoma sublateritium

1. Vector Construction:

-

For overexpression, the target gene (e.g., erg1 or occ) is cloned into an expression vector under the control of a strong constitutive promoter, such as the glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter from Agaricus bisporus.

-

For gene disruption, a knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the upstream and downstream regions of the target gene.

2. Transformation:

-

Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for introducing DNA into H. sublateritium.

-

Protoplasts of H. sublateritium are co-cultivated with A. tumefaciens carrying the desired vector.

-

Following co-cultivation, the fungal cells are plated on a selective medium containing an antibiotic to select for transformants.

3. Screening and Confirmation:

-

Putative transformants are screened by PCR to confirm the integration of the expression or disruption cassette.

-

Southern blot analysis is performed to determine the copy number and integration pattern of the transgene.

-

For gene disruption mutants, the absence of the target gene transcript is confirmed by Northern blot analysis or RT-PCR.

Northern blot analysis of gene expression

1. RNA Extraction:

-

Total RNA is extracted from fungal mycelium grown in a suitable liquid medium. Mycelia are harvested, frozen in liquid nitrogen, and ground to a fine powder.

-

RNA is then extracted using a TRIzol-based method or a commercial RNA extraction kit.

2. Gel Electrophoresis and Blotting:

-

Total RNA (10-20 µg) is separated by electrophoresis on a denaturing formaldehyde-agarose gel.

-

The separated RNA is transferred to a positively charged nylon membrane by capillary blotting.

3. Probe Labeling and Hybridization:

-

A DNA probe specific to the target gene is labeled with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.

-

The membrane is pre-hybridized in a suitable hybridization buffer, followed by hybridization with the labeled probe overnight at a specific temperature (e.g., 42-65 °C, depending on the probe and buffer).

4. Washing and Detection:

-

The membrane is washed with a series of stringency washes to remove non-specifically bound probe.

-

The hybridized probe is detected by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).

Visualizing the biosynthesis and workflows

To better understand the complex processes involved in this compound biosynthesis and its investigation, the following diagrams have been generated.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. BGC0001248 [mibig.secondarymetabolites.org]

- 4. daneshyari.com [daneshyari.com]

- 5. A squalene epoxidase is involved in biosynthesis of both the antitumor compound this compound and sterols in the basidiomycete H. sublateritium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygenated lanostane-type triterpenoids from the fungus ganodermalucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Oxidosqualene Cyclase: A Pivotal Biocatalyst in the Clavaric Acid Biosynthetic Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clavaric acid, a potent farnesyl-protein transferase inhibitor with significant antitumor potential, is a triterpenoid secondary metabolite produced by the basidiomycete fungus Hypholoma sublateritium. Central to its biosynthesis is a specialized oxidosqualene cyclase (OSC), an enzyme that catalyzes the intricate cyclization of 2,3-oxidosqualene, diverting it from primary metabolism (sterol biosynthesis) into the dedicated this compound pathway. This technical guide provides a comprehensive overview of the oxidosqualene cyclase involved in this compound biosynthesis, detailing its characterization, the genetic manipulations that have elucidated its function, and the experimental protocols utilized in its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

The discovery of this compound as a specific inhibitor of farnesyl-protein transferase has positioned it as a promising candidate for anticancer drug development.[1][2] Its biosynthesis in Hypholoma sublateritium represents a fascinating example of metabolic engineering in fungi, where a dedicated pathway branches off from the conserved sterol biosynthesis route.[3][4] The key branching point is the cyclization of 2,3-oxidosqualene. In primary metabolism, this substrate is converted to lanosterol by lanosterol synthase, a type of oxidosqualene cyclase.[5] However, in the this compound pathway, a distinct and specialized oxidosqualene cyclase, encoded by the occ gene, directs the cyclization towards the formation of the this compound backbone.[3][6] Understanding the nuances of this specific OSC is critical for harnessing the full therapeutic potential of this compound, potentially through synthetic biology approaches to enhance its production.

The Role of Oxidosqualene Cyclase in the this compound Pathway

The biosynthesis of this compound begins with the universal isoprenoid pathway, leading to the formation of 2,3-oxidosqualene.[3] At this critical juncture, the metabolic fate of 2,3-oxidosqualene is determined by the action of one of two competing oxidosqualene cyclases.

-

Primary Metabolism: The conventional lanosterol synthase directs the cyclization of 2,3-oxidosqualene to lanosterol, the precursor for essential sterols like ergosterol in fungi.

-

Secondary Metabolism (this compound Pathway): A specialized oxidosqualene cyclase, encoded by the occ gene, catalyzes a unique cyclization cascade to form the initial triterpenoid scaffold of this compound.[3][6]

Genetic studies in H. sublateritium have unequivocally demonstrated the essential role of this specific OSC in this compound production. Gene disruption of the occ gene completely abolishes this compound synthesis, while amplification of the gene leads to a significant increase in yield.[6] This highlights the OSC as a flux-controlling enzyme in the pathway.

Quantitative Data on Oxidosqualene Cyclase Manipulation

While detailed in vitro kinetic parameters for the H. sublateritium oxidosqualene cyclase are not extensively reported in the literature, the impact of its genetic manipulation on this compound production provides valuable quantitative insights into its role.

| Genetic Modification of occ Gene | Effect on this compound Production | Reference |

| Gene Disruption (Knockout) | Complete abolishment of production | [6] |

| Gene Amplification (Overexpression) | 35-67% increase in yield | [6] |

| erg1 Gene Overexpression (Squalene Epoxidase) | 32-97% increase in this compound production | [4] |

Note: The overexpression of the squalene epoxidase (erg1) gene, which produces the OSC substrate 2,3-oxidosqualene, also leads to a significant increase in this compound production, further emphasizing that the flux through this pathway is tightly regulated at the substrate level as well.[4]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the pivotal position of the specialized oxidosqualene cyclase in diverting the precursor 2,3-oxidosqualene from primary sterol synthesis to the secondary metabolic pathway of this compound.

References

- 1. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 2. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modified oxidosqualene cyclases in the formation of bioactive secondary metabolites: biosynthesis of the antitumor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Squalene Epoxidase in the Biosynthesis of Clavaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavaric acid, a triterpenoid produced by the basidiomycete fungus Hypholoma sublateritium, has garnered significant interest in the pharmaceutical industry as a potent and specific inhibitor of Ras farnesyltransferase, a key enzyme in oncogenic signaling pathways. The biosynthesis of this valuable secondary metabolite diverges from the primary sterol synthesis pathway at the level of 2,3-oxidosqualene. Central to the flux of precursors into the this compound pathway is the enzyme squalene epoxidase. This technical guide provides an in-depth analysis of the role of squalene epoxidase in this compound synthesis, detailing the molecular genetics, enzymatic properties, and metabolic engineering strategies that underscore its importance.

Introduction

The isoprenoid pathway is a rich source of diverse natural products with significant therapeutic potential. This compound, a lanostane-type steroid, is a prime example of such a compound.[1] Its ability to inhibit farnesyl-protein transferase with an IC50 value of 1.3 µM makes it a compelling candidate for anti-cancer drug development.[2] The production of this compound in Hypholoma sublateritium is intricately linked to the primary ergosterol biosynthetic pathway, with squalene epoxidase acting as a critical gateway. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the last common precursor for both ergosterol and this compound biosynthesis.[3][4] Understanding the function and regulation of squalene epoxidase is therefore paramount for the targeted enhancement of this compound production.

The Biosynthetic Pathway of this compound

The synthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a reaction that represents a key branch point from the primary metabolic pathway leading to ergosterol. While lanosterol synthase directs 2,3-oxidosqualene towards sterol production, a distinct oxidosqualene cyclase (OSC), encoded by the occ gene, channels this precursor into the this compound pathway.[5][6] The initial steps, including the formation of squalene from farnesyl pyrophosphate and its subsequent epoxidation, are shared with the ergosterol pathway.

Squalene epoxidase, encoded by the erg1 gene in H. sublateritium, is a flavoprotein monooxygenase that requires FAD, NADPH, and P450 cofactors for its activity.[3][4] The product of this enzymatic reaction, 2,3-oxidosqualene (or potentially a dioxido-derivative), is the crucial intermediate that partitions between primary and secondary metabolism.[3][4]

Genetic Manipulation of Squalene Epoxidase and its Impact on this compound Production

Genetic engineering studies in H. sublateritium have unequivocally demonstrated the direct and positive correlation between the expression level of the erg1 gene and the yield of this compound.

Overexpression of the erg1 Gene

Overexpression of the squalene epoxidase gene (erg1) has been shown to significantly enhance the production of this compound.[3][4] This strategy effectively increases the pool of the precursor, 2,3-oxidosqualene, thereby driving the biosynthetic flux towards the this compound pathway. The reported increases in this compound yield upon erg1 overexpression range from 32% to 97%.[3][4]

Silencing of the erg1 Gene

Conversely, silencing of the erg1 gene leads to a reduction in this compound formation.[3][4] This not only confirms the essential role of squalene epoxidase in the pathway but also highlights its potential as a regulatory control point. Silencing of erg1 also results in an ergosterol-dependent phenotype, underscoring the enzyme's dual role in both primary and secondary metabolism.[3][4]

| Genetic Modification | Effect on this compound Production | Reference |

| erg1 Gene Overexpression | 32% to 97% increase | [3][4] |

| erg1 Gene Silencing | Reduction in formation | [3][4] |

| occ Gene Amplification | 35% to 67% increase | [5][6] |

Table 1: Summary of the effects of genetic modifications on this compound production in Hypholoma sublateritium.

Experimental Protocols

Cloning of the Squalene Epoxidase Gene (erg1) from H. sublateritium

The cloning of the erg1 gene is typically achieved through a PCR-based approach using degenerate primers designed from conserved regions of known squalene epoxidase sequences.

Methodology:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from mycelia of H. sublateritium.

-

Degenerate Primer Design: Degenerate primers are designed based on conserved amino acid motifs found in fungal squalene epoxidases.

-

PCR Amplification: PCR is performed using the extracted genomic DNA as a template and the degenerate primers. A temperature gradient may be employed to optimize annealing.

-

Sequence Analysis: The resulting PCR products are cloned into a suitable vector and sequenced.

-

Full-Length Gene Isolation: The partial sequence obtained is used to design specific primers for inverse PCR or to screen a genomic library to isolate the full-length gene.

Agrobacterium tumefaciens-Mediated Transformation of H. sublateritium

Genetic modification of H. sublateritium, including gene overexpression and silencing, can be achieved using Agrobacterium tumefaciens-mediated transformation.

Methodology:

-

Vector Construction: The erg1 gene (for overexpression) or an antisense fragment of erg1 (for silencing) is cloned into a binary vector under the control of a suitable promoter, such as the Agaricus bisporus glyceraldehyde-3-phosphate dehydrogenase (gpd) promoter. The vector also contains a selection marker, typically the hygromycin phosphotransferase (hph) gene.

-

Transformation of A. tumefaciens: The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.

-

Co-cultivation: H. sublateritium arthrospores are co-cultivated with the transformed A. tumefaciens on an induction medium.

-

Selection of Transformants: After co-cultivation, the fungal cells are transferred to a selective medium containing an antibiotic (e.g., hygromycin) to select for transformants and a bacteriostatic agent (e.g., cefotaxime) to eliminate the Agrobacterium.

-

Molecular Confirmation: Putative transformants are confirmed by PCR analysis for the presence of the transgene and Southern blotting to determine the copy number and integration pattern.

Squalene Epoxidase Enzyme Assay

The activity of squalene epoxidase can be determined by measuring the conversion of a labeled substrate to its product.

Methodology:

-

Microsome Preparation: Fungal mycelia are harvested, and the microsomal fraction is isolated by differential centrifugation.

-

Reaction Mixture: The reaction mixture contains the microsomal fraction, a buffer (e.g., potassium phosphate), FAD, NADPH, and the substrate (e.g., [14C]squalene or [14C]farnesyl pyrophosphate, which is converted to squalene in situ).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: The reaction is stopped, and the lipids are extracted with an organic solvent (e.g., hexane).

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of product (2,3-oxidosqualene) is quantified by scintillation counting or mass spectrometry.

Quantification of this compound

The concentration of this compound in fungal cultures can be determined using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Extraction: The fungal culture (mycelia and broth) is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Sample Preparation: The extract is dried, redissolved in a suitable solvent (e.g., methanol), and filtered.

-

LC-MS Analysis: The sample is injected onto an LC-MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid. Detection is performed using a mass spectrometer in either positive or negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified this compound.

Enzyme Kinetics and Inhibition

| Kinetic Parameter | Value | Organism | Reference |

| Km for squalene | 13 µM | Trichophyton rubrum | |

| Vmax | 0.71 nmol/h/mg protein | Trichophyton rubrum | |

| IC50 for Terbinafine | 15.8 nM | Trichophyton rubrum | |

| Ki for Naftifine | 1.1 µM | Candida albicans | [7][8] |

Table 2: Kinetic parameters and inhibitor constants for representative fungal squalene epoxidases.

The potent inhibition of fungal squalene epoxidases by allylamine antimycotics like terbinafine highlights the potential for designing specific inhibitors to modulate the flux through the isoprenoid pathway.

References

- 1. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a triterpenoid inhibitor of farnesyl-protein transferase from Clavariadelphus truncatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A squalene epoxidase is involved in biosynthesis of both the antitumor compound this compound and sterols in the basidiomycete H. sublateritium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BGC0001248 [mibig.secondarymetabolites.org]

- 8. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Clavaric Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavaric acid, a unique triterpenoid natural product isolated from the club fungus Clavariadelphus truncatus, has emerged as a molecule of significant interest in oncology research. Its primary mechanism of antitumor activity resides in its function as a potent and specific inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of several proteins implicated in cancer, most notably the Ras family of oncoproteins. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, including its mechanism of action, available quantitative data, and detailed experimental methodologies for its evaluation.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central regulators of cellular proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a prime target for therapeutic intervention. For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue near the C-terminus. This lipid modification, which facilitates the anchoring of Ras to the plasma membrane, is catalyzed by the enzyme farnesyl-protein transferase (FPTase).[1]

This compound has been identified as a natural inhibitor of FPTase, positioning it as a promising candidate for the development of novel anticancer agents.[1] This document will delve into the technical details of its function and the methodologies used to characterize its activity.

Mechanism of Action: Inhibition of Farnesyl-Protein Transferase

This compound exerts its antitumor effect by directly targeting and inhibiting the enzymatic activity of FPTase.[1] This inhibition prevents the farnesylation of Ras proteins, thereby blocking their localization to the cell membrane and abrogating their downstream signaling functions.

Key characteristics of this compound's FPTase inhibition include:

-

Specificity: It demonstrates specificity for FPTase and does not significantly inhibit geranylgeranyl-protein transferase-I (GGPTase-I) or squalene synthase, other enzymes involved in related biosynthetic pathways.

-

Competitive Inhibition: this compound acts as a competitive inhibitor with respect to the Ras protein substrate.

The inhibition of FPTase by this compound disrupts the Ras signaling cascade, which is a cornerstone of many cancer types. This pathway, often referred to as the Ras-Raf-MEK-ERK or MAPK pathway, is a critical regulator of cell growth and division.

Quantitative Data

While extensive in-vitro and in-vivo data for this compound are not widely available in the public domain, the following key quantitative measure has been reported:

Table 1: In-vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50 Value | Source |

| Recombinant Human Farnesyl-Protein Transferase (rHFPTase) | Enzymatic Inhibition Assay | 1.3 µM | [1] |

It is important to note that specific IC50 values for the cytotoxicity of this compound against various cancer cell lines have not been published. However, studies have shown that this compound can inhibit the processing of Ras in ras-transformed Rat1 cells without exhibiting overt cytotoxicity, suggesting a more targeted mechanism of action rather than broad cellular toxicity.

Experimental Protocols

The following sections detail standardized experimental protocols that are employed to evaluate the antitumor properties of farnesyltransferase inhibitors like this compound.

Farnesyl-Protein Transferase (FPTase) Inhibition Assay

This assay is designed to quantify the inhibitory effect of a compound on the enzymatic activity of FPTase. A common method is a fluorescence-based high-throughput screening (HTS) assay.[2][3][4]

Materials:

-

Recombinant human FPTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

This compound (or other test compounds)

-

DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Dispensing: Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (a known potent FPTase inhibitor).

-

Enzyme Addition: Add 20 µL of a pre-diluted FPTase solution in assay buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

-

Substrate Addition: Prepare a substrate mixture containing FPP and the dansylated peptide in assay buffer. Add 20 µL of this mixture to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 550 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Ras Processing Assay (Western Blot)

This assay determines the ability of a compound to inhibit the farnesylation of Ras within a cellular context. The inhibition of farnesylation results in a change in the electrophoretic mobility of the Ras protein.

Materials:

-

Cancer cell line with active Ras signaling (e.g., ras-transformed Rat1 cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibody against Ras

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Ras. Follow this with incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Unprocessed (non-farnesylated) Ras will migrate slower than the processed (farnesylated) form.

-

Analysis: Compare the ratio of unprocessed to processed Ras in the treated samples versus the untreated control.

Apoptosis and Cell Cycle Effects

While the primary mechanism of this compound is the inhibition of FPTase, downstream consequences of disrupting Ras signaling often include the induction of apoptosis (programmed cell death) and cell cycle arrest. However, specific studies detailing these effects for this compound are currently lacking in the scientific literature. It is hypothesized that by inhibiting the pro-proliferative and anti-apoptotic signals mediated by Ras, this compound could indirectly lead to these cellular outcomes. Further research is required to elucidate these potential mechanisms.

In-Vivo Antitumor Activity

Published reports suggest that the specific inhibition of FPTase activity can lead to a reduction in tumor development in nude mice models challenged with oncogenic forms of Ras.[1] However, quantitative in-vivo efficacy data, such as tumor growth inhibition percentages and detailed methodologies from studies specifically utilizing this compound, are not currently available in the public domain.

Conclusion and Future Directions

This compound stands as a compelling natural product with a well-defined mechanism of action targeting a critical oncogenic pathway. Its potent and specific inhibition of farnesyl-protein transferase validates FPTase as a viable therapeutic target. However, to fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

In-vitro Cytotoxicity: Comprehensive studies to determine the IC50 values of this compound against a broad panel of human cancer cell lines are needed to understand its spectrum of activity.

-

In-vivo Efficacy: Rigorous preclinical studies in various animal models of cancer are required to establish its antitumor efficacy, optimal dosing, and pharmacokinetic profile.

-

Mechanism of Cell Death: Elucidation of the downstream effects of FPTase inhibition by this compound, including its impact on apoptosis, cell cycle progression, and other cellular processes, will provide a more complete understanding of its biological activity.

-

Clinical Evaluation: To date, there is no information regarding clinical trials of this compound. Should preclinical data prove promising, the progression into clinical evaluation would be the ultimate step in determining its utility as a cancer therapeutic.

References

An In-Depth Technical Guide to the Mechanism of Action of Clavaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavaric acid, a triterpenoid natural product, has garnered significant interest within the scientific community for its potential as an anticancer agent. Its primary mechanism of action revolves around the inhibition of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase an attractive therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the experimental protocols used to elucidate its function, and the downstream consequences on cellular signaling pathways.

Core Mechanism of Action: Farnesyl-Protein Transferase Inhibition

This compound is a potent and specific inhibitor of farnesyl-protein transferase.[1][2] FPTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of target proteins. This farnesylation is essential for the proper membrane localization and subsequent biological activity of these proteins, including the Ras oncoproteins. By inhibiting FPTase, this compound prevents the farnesylation of Ras, thereby abrogating its ability to associate with the plasma membrane and activate downstream pro-proliferative and survival signaling pathways.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against farnesyl-protein transferase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

| Compound | Target | IC50 (µM) | Notes |